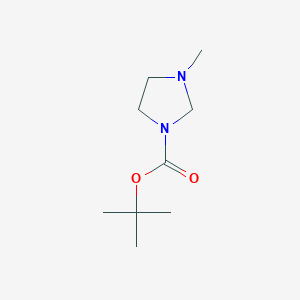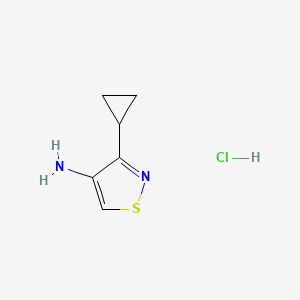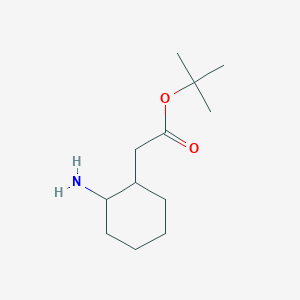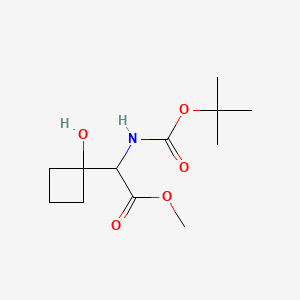![molecular formula C8H8Cl2N2O B13581169 1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride CAS No. 2792185-80-7](/img/structure/B13581169.png)
1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a furo[2,3-c]pyridine core with a chlorine atom at the 7th position and a methanamine group attached to the 2nd position
Preparation Methods
The synthesis of 1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.
Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methanamine group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride can be compared with other similar compounds, such as:
(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol: This compound has a similar furo[2,3-b]pyridine core but with a hydroxyl group instead of a methanamine group.
1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This compound features an imidazo[1,5-a]pyridine core with a chlorine atom at the 1st position.
2-[2-(2-fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine: This compound has a pyrrolo[3,2-c]pyridine core with a fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2792185-80-7 |
|---|---|
Molecular Formula |
C8H8Cl2N2O |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(7-chlorofuro[2,3-c]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7ClN2O.ClH/c9-8-7-5(1-2-11-8)3-6(4-10)12-7;/h1-3H,4,10H2;1H |
InChI Key |
DMAFRNVNICIQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=C(O2)CN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


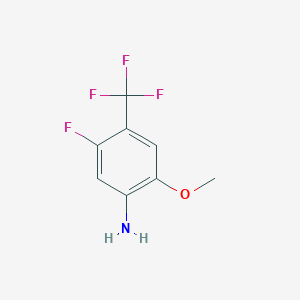
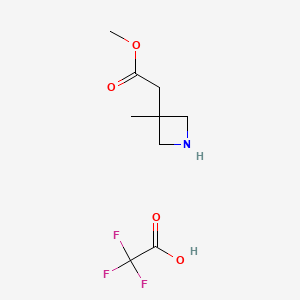
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
aminehydrochloride](/img/structure/B13581112.png)
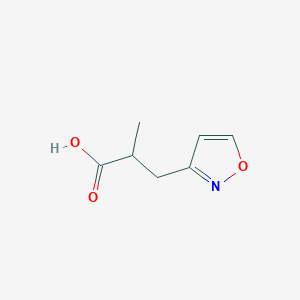
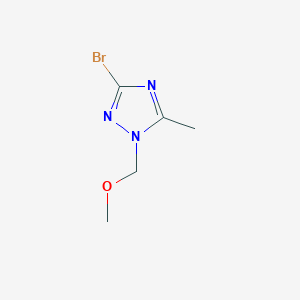
![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
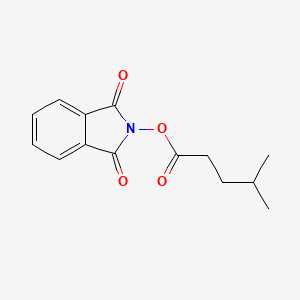
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
